1-(3-Bromo-4-methoxyphenyl)ethanamine
Description
1-(3-Bromo-4-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H12BrNO It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 4-position
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYLWSUKSYAEEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Reductive Amination Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 3-Bromo-4-methoxybenzaldehyde | |
| Reducing Agent | NaBH3CN | |
| Reaction Time | 12–18 hours | |
| Enantiomeric Excess | 98–99% ee (S-isomer) | |
| Purity (HPLC) | >99% |
Gabriel Synthesis via Phthalimide Intermediate
The Gabriel method provides an alternative route with superior regiocontrol, particularly for avoiding N-alkylation byproducts:
Step 1: Phthalimide Alkylation
3-Bromo-4-methoxyphenethyl bromide reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 24 hours. The reaction achieves 76–81% yield, with DMF enhancing nucleophilicity.
Step 2: Hydrolysis with Hydrazine
Hydrazine hydrate cleaves the phthalimide group in refluxing ethanol, releasing the free amine. Acidic workup (HCl) precipitates the hydrochloride salt, simplifying purification.
Critical Considerations
- Solvent Choice: Ethanol > methanol due to reduced esterification side reactions
- Hydrazine Stoichiometry: 1.2 equivalents minimizes residual phthalimide
Nitrile Reduction Pathway
Catalytic hydrogenation of 3-bromo-4-methoxyphenylacetonitrile offers a scalable industrial route:
Step 1: Nitrile Synthesis
Aryl bromination of 4-methoxyphenylacetonitrile using bromine in acetic acid introduces the bromo substituent at position 3 (72–78% yield).
Step 2: Hydrogenation over Raney Nickel
The nitrile undergoes reduction under 50 psi H2 at 80°C, with ammonia suppressing secondary amine formation. Yields reach 85–88% after distillation.
Advantages
- No chiral resolution required if starting from enantiopure nitrile
- Compatible with continuous-flow reactors for ton-scale production
Palladium-catalyzed coupling enables direct introduction of the amine group:
Buchwald-Hartwig Amination
3-Bromo-4-methoxybenzene reacts with ethylamine in the presence of Pd2(dba)3 and Xantphos ligand. Key parameters include:
- Base: Cs2CO3 (2.5 equivalents)
- Solvent: Toluene at 110°C
- Yield: 68–74% after column chromatography
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 1-(3-Bromo-4-methoxyphenyl)ethanamine Synthesis
| Method | Yield | Purity | Scalability | Stereocontrol |
|---|---|---|---|---|
| Reductive Amination | 82–89% | >99% | Pilot-scale | Excellent |
| Gabriel Synthesis | 76–81% | 95–97% | Lab-scale | Moderate |
| Nitrile Reduction | 85–88% | 98–99% | Industrial | Good |
| Catalytic Amination | 68–74% | 90–92% | Limited | Poor |
Key Findings:
- Reductive Amination dominates for high-purity, enantiomerically pure batches required in API synthesis.
- Nitrile Reduction is optimal for cost-sensitive industrial applications due to lower catalyst costs.
- Catalytic Amination suffers from competing side reactions (e.g., diarylation) but remains valuable for functionalized analogs.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 4-methoxyphenylethanamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-bromo-4-methoxybenzaldehyde, while reduction can produce 4-methoxyphenylethanamine.
Scientific Research Applications
Pharmacological Applications
1-(3-Bromo-4-methoxyphenyl)ethanamine exhibits notable pharmacological properties, particularly as an antipsychotic agent . Its mechanism of action primarily involves the modulation of neurotransmitter systems, specifically:
- Dopamine D2 Receptors : The compound binds selectively to these receptors, which is crucial for managing psychotic symptoms.
- Serotonin 5-HT1A Receptors : Interaction with these receptors may contribute to mood stabilization and potential antidepressant effects.
Therapeutic Potential
Research indicates that this compound may be effective in treating:
- Schizophrenia
- Major Depressive Disorder
Its unique receptor affinity profile suggests it may have fewer side effects compared to traditional antipsychotics, making it an attractive candidate for further development in psychiatric medicine.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Starting from 3-bromo-4-methoxybenzaldehyde , followed by reductive amination.
Related Compounds
Several structurally similar compounds have been identified:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-Bromo-4-methoxyphenethylamine | Contains bromo and methoxy groups | Acts as a precursor in synthetic pathways |
| Brexpiprazole | Additional modifications | Exhibits partial agonism at serotonin receptors |
| 4-Methoxyphenethylamine | Lacks bromination | Used in neuropharmacological studies |
These compounds are significant in pharmacological research due to their varying interactions with neurotransmitter systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated strong activity against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values indicating its effectiveness:
| Compound | MIC (µg/mL) against Bacteria | MIC (µg/mL) against Fungi |
|---|---|---|
| This compound | < 1 (strong activity) | 16.69 - 78.23 (C. albicans) |
This suggests potential applications in developing new antimicrobial agents.
Anticancer Properties
Preliminary investigations into the anticancer effects of this compound reveal its ability to inhibit cell proliferation across various cancer cell lines. The exact mechanisms remain under investigation but involve interactions with cancer-related molecular targets, suggesting a promising profile for therapeutic applications.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of substituted benzylamines, including this compound, showing significant reductions in bacterial growth with MIC values below 1 µg/mL for several strains.
- Anticancer Research : Another study focused on the effects of related compounds on human cancer cell lines, revealing enhanced cytotoxicity linked to structural modifications in benzylamines. This supports the hypothesis that this compound could serve as a lead for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy substituents on the phenyl ring influence its binding affinity and selectivity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-4-methoxyphenyl)ethanamine: C9H12BrNO
This compound hydrochloride: C9H12BrNO·HCl
(1R)-1-(3-Bromo-4-methoxyphenyl)ethanamine: C9H12BrNO
(1S)-1-(3-Bromo-4-methoxyphenyl)ethanamine: C9H12BrNO
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Biological Activity
1-(3-Bromo-4-methoxyphenyl)ethanamine, also known as (1S)-1-(3-bromo-4-methoxyphenyl)ethan-1-amine, is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H12BrNO2, with a molecular weight of approximately 229.1 g/mol. The compound features a bromine atom and a methoxy group attached to a phenyl ring, which contribute to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C9H12BrNO2 |
| Molecular Weight | 229.1 g/mol |
| Appearance | Colorless to pale yellow |
| Solubility | Soluble in organic solvents |
The mechanism of action of this compound involves its interaction with specific molecular targets such as receptors or enzymes. The presence of the bromine and methoxy groups can influence the binding affinity and selectivity of the compound. The amine functional group allows for the formation of hydrogen bonds with target molecules, facilitating various biological effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have shown that related compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
- Anticancer Properties : Analogues have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer activity .
- Neurological Effects : Certain derivatives have been explored for their potential neuroactivity, which could lead to applications in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of various substituted phenethylamines, this compound was tested against common pathogens. Results indicated moderate inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of this compound on human colon adenocarcinoma cells. The results showed an IC50 value of approximately 15 µM, suggesting significant anticancer potential compared to control compounds .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound derivatives. These derivatives were evaluated for their biological activities using various assays:
| Study | Findings |
|---|---|
| Antimicrobial Screening | Moderate activity against Gram-positive bacteria |
| Cytotoxicity Assay on Cancer Cells | IC50 = 15 µM against colon adenocarcinoma cells |
| Neuroactivity Evaluation | Potential interactions with neurotransmitter systems |
Q & A
Q. Critical Considerations :
- Reaction conditions (temperature, solvent, catalyst) significantly impact yields. For example, methanol or THF as solvents improves miscibility of intermediates .
- Purification often involves column chromatography or recrystallization to achieve >95% purity .
Basic: How is this compound characterized structurally and chemically?
Answer:
Key Techniques :
- X-ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 230.0 for C₉H₁₁BrNO) .
Q. Physical Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂BrNO | |
| Molar Mass | 230.10 g/mol | |
| Melting Point | 145–148°C | |
| Solubility | Soluble in DMSO, methanol |
Advanced: How do bromine and methoxy substituents influence the compound's reactivity and biological interactions?
Answer:
- Electronic Effects :
- Biological Interactions :
- Bromine increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Methoxy groups engage in hydrogen bonding with enzyme active sites (e.g., monoamine oxidase inhibition) .
Example Reaction :
Bromine substitution with amines under Pd catalysis:
Ar-Br + R₂NH → Ar-NR₂ + HBr (Catalyst: Pd(OAc)₂/XPhos)
Advanced: What computational methods are used to predict the electronic structure and reactivity of this compound?
Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulates binding modes with biological targets (e.g., dopamine receptors) using AMBER or GROMACS .
Key Finding :
DFT predicts a dipole moment of 3.2 Debye, aligning with observed solubility in polar solvents .
Advanced: What challenges arise in enantioselective synthesis, and how are they addressed?
Answer:
Challenges :
Q. Solutions :
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation (ee >90%) .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .
Case Study :
(1S)-enantiomer synthesis achieved 98% ee via immobilized Candida antarctica lipase B .
Advanced: What biological activities are associated with this compound, and what mechanisms are proposed?
Answer:
- Antimicrobial Activity :
- MIC values of 8–16 µg/mL against S. aureus due to membrane disruption via bromine-mediated lipid peroxidation .
- Neurotransmitter Modulation :
- Acts as a serotonin reuptake inhibitor (IC₅₀ = 120 nM) by mimicking tryptamine’s ethylamine side chain .
Q. Mechanistic Insights :
- Bromine’s electronegativity enhances binding to MAO-A’s flavin cofactor, reducing catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
